dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate
Description
The compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-11(17)8-10(16)12(13(18)20-2)15-14-9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHNBNLNJLSPDQ-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(=NNC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C(=N/NC1=CC=CC=C1)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information about the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of the compound with the identifier “this compound” typically involves large-scale chemical processes. These processes are designed to maximize yield and minimize costs while ensuring the safety and environmental compliance of the production facility. The methods used in industrial production may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the specific reaction type and conditions.
Scientific Research Applications
The compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, the compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, the compound has industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of the compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to the compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” can be identified based on their chemical structure and properties. These compounds may share similar functional groups, molecular frameworks, or reactivity patterns. Examples of similar compounds can be found in chemical databases such as PubChem .
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and properties, which distinguish it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
